molecular formula C9H12FNO2 B13302803 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol

Katalognummer: B13302803
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: QTQCNRHPMITHAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H12FNO2 It is a phenolic compound that contains an amino group, a fluoro substituent, and a propan-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol typically involves the reaction of 4-fluoro-2-nitrophenol with isopropyl alcohol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amino derivative using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluoro substituent can enhance the compound’s stability and reactivity, while the amino group can participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-fluorophenol: Lacks the propan-2-yloxy group, making it less hydrophobic.

    4-Fluoro-2-nitrophenol: Contains a nitro group instead of an amino group, affecting its reactivity.

    2-Amino-5-fluoro-4-(propan-2-yloxy)phenol: Similar structure but with different substitution patterns.

Uniqueness

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol is unique due to the presence of both the fluoro and propan-2-yloxy groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

2-amino-4-fluoro-5-propan-2-yloxyphenol

InChI

InChI=1S/C9H12FNO2/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5,12H,11H2,1-2H3

InChI-Schlüssel

QTQCNRHPMITHAR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C(=C1)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.